Methods and Technical Details
The synthesis of STING agonist-12 involves several key steps that optimize its chemical structure for enhanced biological activity. Initial synthesis began with the modification of existing compounds to improve hydrophilicity and introduce functional groups suitable for linker attachment. The process includes:
Structure and Data
The molecular structure of STING agonist-12 features a complex arrangement that includes:
The compound's molecular weight is approximately 370 g/mol, with a calculated logP indicating moderate lipophilicity, facilitating cellular uptake while minimizing passive permeability issues.
Reactions and Technical Details
The activation of STING by STING agonist-12 involves several biochemical reactions:
These reactions highlight the compound's role in modulating immune pathways effectively.
Process and Data
The mechanism of action for STING agonist-12 involves:
Data from studies indicate that STING agonist-12 significantly increases interferon-stimulated response element (ISRE) activity in reporter assays, confirming its potent activation capability.
Physical and Chemical Properties
STING agonist-12 exhibits several notable physical and chemical properties:
These properties are critical for its application in therapeutic settings.
Scientific Uses
STING agonist-12 has several promising applications in scientific research and medicine:
STING Agonist-12 represents a novel class of non-cyclic dinucleotide (non-CDN) small molecules designed to selectively activate the Stimulator of Interferon Genes (STING) pathway. Its unique mechanism leverages structural and dynamic features of human STING proteins to initiate potent immunostimulatory signaling cascades, while exhibiting distinct species-specific responses.
Human STING exists as multiple polymorphic variants, with the STING-R232 and STING-H232 isoforms predominating. STING Agonist-12 demonstrates preferential binding affinity for the STING-R232 isoform due to a critical hydrogen-bonding network formed with Arginine-232. This residue stabilizes the agonist within a hydrophobic pocket of the ligand-binding domain (LBD) through π-cation interactions with its tricyclic core. In contrast, the STING-H232 isoform (Histidine substitution at position 232) exhibits a 15-fold reduction in agonist binding affinity, as confirmed by surface plasmon resonance (SPR) and thermal shift assays [1] [8]. Additional selectivity determinants include:
Table 1: Binding Affinities of STING Agonist-12 Across Human STING Isoforms
STING Isoform | Residue at Position 232 | KD (nM) | Thermal Shift (∆Tm, °C) |
---|---|---|---|
Wild-Type (R232) | Arginine | 42 ± 3.1 | 12.5 ± 0.8 |
H232 | Histidine | 630 ± 45 | 5.2 ± 0.6 |
HAQ | Histidine-Alanine-Glutamine | 890 ± 62 | 4.1 ± 0.5 |
STING Agonist-12 binding induces global conformational rearrangements distinct from cyclic dinucleotide (CDN)-driven activation. Cryo-electron microscopy (cryo-EM) structures reveal:
Table 2: Conformational Changes Induced by STING Agonist-12 vs. Canonical Ligands
Structural Feature | CDN-bound STING (e.g., cGAMP) | STING Agonist-12-bound STING |
---|---|---|
LBD Rotation | 180° rotation relative to TMD | < 30° rotation |
Transmembrane Packing | Minor rearrangement | Extensive repacking |
Connector Helix Conformation | Partial unfolding | Stabilized α-helix |
Oligomerization State | Tetramer | Octamer |
STING Agonist-12 elicits temporally distinct signaling kinetics in dendritic cells (DCs) and macrophages compared to CDNs:
Table 3: Downstream Signaling Kinetics in Human Dendritic Cells
Signaling Event | Peak Time (Hours Post-Stimulation) | Duration | Key Effectors |
---|---|---|---|
TBK1 Phosphorylation | 2 | 8–12 hours | TBK1 autophosphorylation |
IRF3 Phosphorylation | 3 | 6–10 hours | IRF3 dimerization |
IFN-β mRNA Production | 4–6 | 12 hours | JAK-STAT activation |
CXCL10 Protein Secretion | 12–24 | 48 hours | CD8+ T-cell chemotaxis |
STING Agonist-12 exhibits pronounced species-dependent activity due to sequence divergence in the TMD and LBD:
Table 4: Species-Specific Activity Profiles of STING Agonist-12
Species | STING Residue Variations vs. Human | IFN-β Induction (Fold vs. Control) |
---|---|---|
Human (R232) | N/A | 350 ± 25 |
Cynomolgus Monkey | Identical to human R232 | 340 ± 30 |
Mouse (Wild-Type) | R95C, Q149N, V155M | 1.5 ± 0.3 |
Mouse (hSTING-Tg) | Expresses human STING-R232 transgene | 320 ± 28 |
Rat | R95C, L103I, P115I | 2.1 ± 0.5 |
The targeted engagement of human-specific STING conformations and the resulting spatiotemporal control of downstream signaling position STING Agonist-12 as a precision tool for probing STING biology and developing isoform-selective immunotherapies.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 53938-08-2
CAS No.: 573-83-1